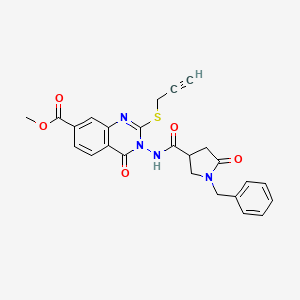

![molecular formula C17H17NO2S2 B6477218 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2640897-81-8](/img/structure/B6477218.png)

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide” is a compound that contains a 2,2’-bithiophene unit. 2,2’-Bithiophene is an organic compound and is a colorless solid . It is the most common of the three isomers with formula (C4H3S)2 . The compound is typically prepared by cross-coupling starting from 2-halothiophenes .

Synthesis Analysis

The synthesis of bithiophene derivatives involves various catalytic or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . The basic sources of crucial substrates which include bithiophene motif for catalytic reactions were 2,2’-bithiophene, gaseous acetylene, and 1,3-butadiyne .Molecular Structure Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .Chemical Reactions Analysis

The polymer containing 2,2’-bithiophene units (PBDTT-2T) displayed a hole mobility of 0.035 cm2 V−1 s−1 and an on/off ratio of 10^5 and the polymer containing thieno[3,2-b]thiophene units (PBDTT-TT) showed a hole mobility of 0.008 cm2 V−1 s−1 and an on/off ratio of 10^5 in ambient conditions .Physical And Chemical Properties Analysis

2,2’-Bithiophene is a colorless solid, although commercial samples are often greenish . It has a molar mass of 166.26 g·mol−1 . It has a melting point of 31.1 °C and a boiling point of 260 °C .科学的研究の応用

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide has a variety of applications in scientific research. It has been studied for its potential use in the synthesis of other compounds, such as polymers, and as an intermediate in organic synthesis. It has also been studied for its potential use as a fluorescent dye, a fluorescent probe for biological imaging, and a fluorescent sensor for detecting various molecules. Additionally, this compound has been studied for its potential use in the synthesis of pharmaceuticals and in the development of new materials.

作用機序

Target of Action

Compounds based on the 2,2’-bithiophene core have been studied for their potential use in perovskite solar cells (pscs) as hole transport materials (htms) .

Mode of Action

It’s known that 2,2’-bithiophene-based compounds can facilitate charge mobility due to the π-electrons present in the system . This property is crucial for their function as HTMs in PSCs .

Biochemical Pathways

It’s worth noting that the compound’s role as an htm in pscs involves the facilitation of charge transport, which is a critical process in the functioning of these cells .

Result of Action

In the context of pscs, the compound’s ability to facilitate charge mobility can contribute to the efficiency of these cells .

Action Environment

It’s known that the performance of pscs can be influenced by various environmental factors, such as temperature and light intensity .

実験室実験の利点と制限

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is relatively stable, non-toxic, and inexpensive. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, which can limit its use in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in organic reactions.

将来の方向性

The potential applications of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide are vast, and there are many possible future directions for research. These include further studies on the mechanism of action of this compound, its potential use in the synthesis of other compounds, its potential use as a fluorescent dye, its potential use in the development of new materials, and its potential use in the synthesis of pharmaceuticals. Additionally, further studies could be conducted on the biochemical and physiological effects of this compound, its potential use as a therapeutic agent, and its potential use in the detection of various molecules. Finally, further studies could be conducted on the advantages and limitations of this compound for use in laboratory experiments.

合成法

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide can be synthesized through a variety of methods, including the Fritsch-Buttenberg-Wiechell (FBW) reaction, the Biginelli reaction, and the Knoevenagel condensation. The FBW reaction is a three-component reaction that involves the condensation of an aldehyde, a ketone, and a 2-aminothiophene to form this compound. The Biginelli reaction is a three-component reaction that involves the condensation of an aldehyde, a β-keto ester, and an aromatic aldehyde to form this compound. The Knoevenagel condensation is a two-component reaction that involves the condensation of a carbonyl compound and an aromatic aldehyde to form this compound.

特性

IUPAC Name |

2,5-dimethyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S2/c1-11-10-14(12(2)20-11)17(19)18-8-7-13-5-6-16(22-13)15-4-3-9-21-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRKVSBDLOLBCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-{7-bromo-2-[(2-methylpropyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477156.png)

![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477161.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6477162.png)

![3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6477171.png)

![2,4-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477175.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B6477183.png)

![1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropane-1-carboxamide](/img/structure/B6477194.png)

![3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477195.png)

![4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6477196.png)

![3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide](/img/structure/B6477209.png)

![3-chloro-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6477224.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B6477231.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6477236.png)